molecular formula C24H17Cl2N3O6 B2824533 (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522657-74-5

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2824533
CAS No.: 522657-74-5
M. Wt: 514.32
InChI Key: YZDKMUARNMAFDE-UHFFFAOYSA-N
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Description

This compound is a synthetic acrylamide derivative with a complex substitution pattern. Its structure features:

  • Core: An (E)-configured prop-2-enamide backbone with a cyano group at position 2.
  • Substituents: A 3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl group on the enamide’s β-carbon. An N-(2-hydroxy-4-nitrophenyl) group on the amide nitrogen. The E stereochemistry ensures spatial rigidity, which is critical for molecular interactions.

Properties

IUPAC Name

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O6/c1-34-22-10-14(9-19(26)23(22)35-13-15-4-2-3-5-18(15)25)8-16(12-27)24(31)28-20-7-6-17(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDKMUARNMAFDE-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic compound notable for its potential biological activities. Its structural features, including multiple aromatic rings and halogen substituents, suggest a diverse range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a cyano group attached to a prop-2-enamide backbone.
  • Substituents : It contains multiple methoxy and chloro groups, which are known to influence biological activity by modifying electronic properties and steric hindrance.

Biological Activity Overview

The biological activities of this compound have been assessed using various predictive tools and experimental studies. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Several studies have indicated that the compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The presence of methoxy groups has been shown to enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways, including those involving Bcl-2 family proteins.
  • Case Study : In vitro studies demonstrated that the compound has an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Efficacy : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects:

  • Mechanism : The compound may exert neuroprotective effects through modulation of oxidative stress pathways and inhibition of neuroinflammatory responses. This is particularly relevant in models of neurodegenerative diseases .

Data Summary Table

Biological ActivityMechanismIC50/MIC ValuesReferences
AnticancerInduces apoptosis via Bcl-2 pathway~10 µM (MCF-7)
AntibacterialDisrupts bacterial cell wall synthesis0.5 - 1 µg/mL (various strains)
NeuroprotectiveModulates oxidative stressN/A

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound belongs to the cyano-enamide family. Key analogs and their distinguishing features include:

Compound Name / ID Substituent Variations Key Functional Groups Biological/Physicochemical Implications
Target Compound 3-Cl, 4-(2-Cl-benzyloxy), 5-OMe phenyl; N-(2-OH-4-NO₂-phenyl) Cyano, enamide, Cl, NO₂, OMe, OH High lipophilicity; potential redox activity
(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Furyl instead of phenyl; 3-OEt, 4-NO₂ Cyano, enamide, NO₂, OEt Altered π-π stacking; reduced steric hindrance
(E)-2-cyano-N-cyclopentyl-3-(2-propoxyphenyl)prop-2-enamide Cyclopentyl amide; 2-OPr phenyl Cyano, enamide, OPr Increased solubility; flexible side chain
(E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate Pyrimidinyl-oxy linkage; 3-OMe acrylate Cyano, acrylate, OMe Enhanced electron-withdrawing effects

Structural Insights :

  • Chlorine Substitution : The target compound’s dual chloro groups (on phenyl and benzyloxy moieties) increase lipophilicity and may enhance membrane permeability compared to analogs with single Cl substituents .

Pharmacological and Biochemical Comparisons

Ferroptosis Induction Potential

Evidence from ferroptosis-inducing compounds (FINs) suggests that cyano-enamides with electron-withdrawing groups (e.g., NO₂, Cl) can disrupt redox homeostasis . The target compound’s nitro and chloro substituents align with FINs’ structural motifs, though direct evidence for its ferroptosis activity requires validation.

Insecticidal Activity

Plant-derived bioactive compounds with chloro and methoxy groups (e.g., ) show insecticidal effects by targeting cuticle penetration. The target compound’s lipophilic Cl and OMe groups may similarly enhance bioavailability against pests .

Physicochemical Properties

  • Solubility : The 2-hydroxy-4-nitrophenyl group improves water solubility compared to purely hydrophobic analogs (e.g., cyclopentyl or furyl derivatives) .
  • Hydrogen Bonding : The hydroxy and nitro groups facilitate hydrogen bonding, as observed in crystal structures of similar compounds .

Q & A

Q. What are the optimal synthetic conditions for preparing this compound, and how can reaction parameters be systematically controlled?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalyst use. Key steps include:

  • Substitution reactions under alkaline conditions for aryl ether formation (e.g., using 2-chlorobenzyl alcohol and chlorinated nitrobenzene derivatives).
  • Reduction of nitro groups under acidic conditions with iron powder to generate aniline intermediates.
  • Condensation with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Solvents such as ethanol or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve aromatic intermediates. Reaction yields are maximized at 60–80°C with inert atmosphere protection to prevent oxidation .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent patterns and confirms the (E)-configuration of the enamide group via coupling constants (J ≈ 12–16 Hz for trans double bonds) .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • X-ray Crystallography: Resolves molecular geometry and validates stereochemistry (if single crystals are obtainable) .

Q. How does the molecular geometry influence the compound’s reactivity and stability?

The compound’s planar aromatic systems and conjugated enamide group promote π-π stacking and intramolecular charge transfer, enhancing stability. Steric hindrance from the 2-chlorophenylmethoxy group may reduce nucleophilic attack at the cyano group . Bond angles and lengths derived from crystallographic data (e.g., C-Cl bond ~1.74 Å) inform reactivity predictions .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the molecular structure?

SHELXL refines high-resolution X-ray data to model disorder, thermal motion, and hydrogen bonding. For example:

  • Twinning Analysis: Resolves overlapping diffraction patterns in crystals with low symmetry.
  • Hydrogen Bonding Networks: Graph set analysis (e.g., Etter’s rules) maps interactions like N-H···O and O-H···N, critical for understanding packing motifs .
  • Validation Tools: R-factor convergence (<5%) and CheckCIF/PLATON alerts ensure structural accuracy .

Q. What strategies can be employed to analyze conflicting spectroscopic or crystallographic data?

  • Cross-Validation: Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G* basis set).
  • Dynamic NMR: Resolves conformational exchange broadening in spectra (e.g., rotameric equilibria in the enamide group).
  • High-Pressure Crystallography: Applies hydrostatic pressure to stabilize polymorphs and resolve disordered regions .

Q. How can computational methods predict biological targets or binding modes for this compound?

  • Molecular Docking (AutoDock Vina): Screens against protein databases (PDB) using the compound’s 3D structure (optimized with PM6 semi-empirical methods). Focus on targets like kinases or GPCRs due to the aryl-nitro and amide motifs .
  • QSAR Modeling: Correlates substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., chloro/methoxy groups enhance hydrophobic interactions) .
  • MD Simulations (GROMACS): Predicts binding stability via free-energy calculations (MM-PBSA/GBSA) .

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